molecular formula C27H27N3O2S B319118 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

Cat. No.: B319118
M. Wt: 457.6 g/mol
InChI Key: RFJIUEWKHWBKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a biphenyl core with a carboxamide group and a thioamide linkage, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.

    Introduction of the carboxamide group: This step involves the reaction of the biphenyl compound with an appropriate amine under conditions that favor amide bond formation.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated biphenyls, nitro biphenyls.

Scientific Research Applications

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, materials science, and biological studies. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and study.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-phenylbenzoyl)carbamothioylamino]benzamide

InChI

InChI=1S/C27H27N3O2S/c31-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-27(33)29-24-14-8-7-13-23(24)26(32)28-22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12H2,(H,28,32)(H2,29,30,31,33)

InChI Key

RFJIUEWKHWBKMQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.